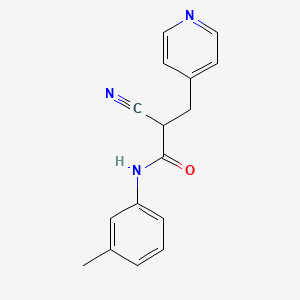
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide (2CNP) is a chemical compound that has been studied for its potential applications in the field of scientific research. It is a member of the pyridin-4-ylpropanamide family, which is composed of compounds that are characterized by the presence of a nitrogen atom in the center of a ring. 2CNP has been studied for its ability to act as a ligand for certain enzymes, and its potential to be used in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has been studied for its potential to inhibit cell proliferation. Research suggests that derivatives of 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide can exhibit significant antitumor activity against liver carcinoma cell lines (HEPG2), indicating its promise as an anticancer agent .
Biological Activity
The pyridine core, which is present in this compound, is known to possess a wide range of biological activities. Substituted cyanopyridines, similar to this compound, have shown properties such as antihypertensive, anti-inflammatory, and analgesic effects. This makes the compound a valuable subject for developing new pharmacological agents .
Topoisomerase Inhibition
Some pyridine derivatives are explored for their topoisomerase inhibitory action. Given the structural similarity, 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide could potentially serve as a novel inhibitor of topoisomerases, enzymes involved in DNA replication, making it a candidate for anticancer drug development .
Metal Complex Formation
The ability of pyridine derivatives to form metal complexes is well-documented. This property can be harnessed in the field of material science and catalysis, where the compound could act as a ligand to form complexes with various metals, potentially leading to new catalytic systems or materials with unique properties .
DNA/RNA Binding
Research has shown that pyridine derivatives can bind with DNA/RNA. This interaction is crucial for the design of drugs that target genetic material, such as antiviral drugs or gene therapy vectors. The compound could be modified to enhance its binding affinity and specificity towards nucleic acids .
Kinase Inhibition
Pyridine derivatives have been identified as bioisosteres of α-terthiophene, a known protein kinase C inhibitor. This suggests that 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide might be modified to inhibit specific kinases, which are key targets in the treatment of various diseases, including cancer .
Eigenschaften
IUPAC Name |
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-3-2-4-15(9-12)19-16(20)14(11-17)10-13-5-7-18-8-6-13/h2-9,14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPKXMWSRWWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

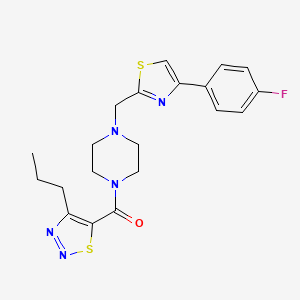


![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)
![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)
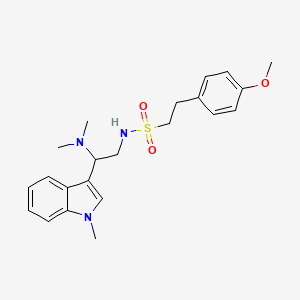
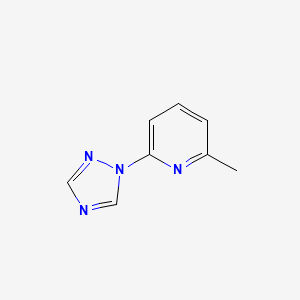

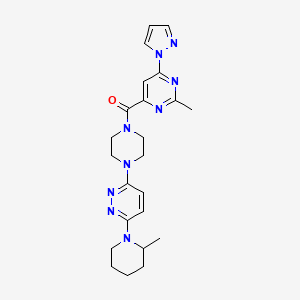

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)
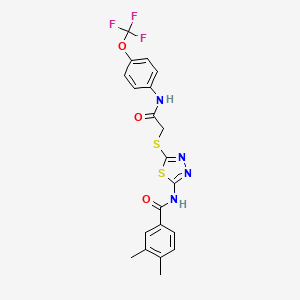
![N-cyclohexyl-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2874149.png)